(Z)-cyclohexyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate
Description
Properties
IUPAC Name |
cyclohexyl 3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S2/c21-17(23-15-9-5-2-6-10-15)11-12-20-18(22)16(25-19(20)24)13-14-7-3-1-4-8-14/h1,3-4,7-8,13,15H,2,5-6,9-12H2/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNCZOSUYNPDQG-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)OC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-cyclohexyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where an aldehyde reacts with a thiazolidinone derivative in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(Z)-cyclohexyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxothiazolidinone ring to a thiazolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or thioxothiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anti-Melanogenic Activity
Recent studies have highlighted the potential of (Z)-cyclohexyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate analogs as effective anti-melanogenic agents. These compounds inhibit the enzyme tyrosinase, which plays a crucial role in melanin production.
Key Findings:
- Inhibition of Tyrosinase: The analogs exhibited potent inhibition of mushroom tyrosinase with IC50 values significantly lower than that of kojic acid, a well-known skin-whitening agent. For instance, one analog showed an IC50 of 1.03 µM compared to kojic acid's 25.26 µM .
- Mechanism of Action: Molecular docking studies revealed that these compounds bind effectively to both the active and allosteric sites of tyrosinase, suggesting multiple mechanisms of inhibition .
- Cellular Effects: In B16F10 melanoma cells, the compounds not only reduced tyrosinase activity but also decreased melanin production in a concentration-dependent manner. They further inhibited the expression of melanogenesis-associated proteins and genes .
Antioxidant Properties
The antioxidant capabilities of this compound analogs contribute to their anti-melanogenic effects.
Research Insights:
- Radical Scavenging Activity: These compounds demonstrated significant radical scavenging activities and reduced levels of reactive oxygen species (ROS) and peroxynitrite (ONOO-) in cellular models .
- Potential Therapeutic Uses: The antioxidant properties suggest potential applications in dermatological formulations aimed at preventing oxidative stress-related skin damage.
Anticancer Activity
The anticancer potential of thiazolidinone derivatives, including this compound, has been explored in various cancer cell lines.
Notable Findings:
- Cytotoxic Effects: Studies indicate that these compounds exhibit cytotoxic effects against several cancer cell lines, including breast and ovarian cancers. The presence of specific substituents on the thiazolidinone ring enhances their bioactivity .
- Mechanistic Insights: The structure–activity relationship analysis suggests that modifications at certain positions can significantly impact their anticancer efficacy by promoting microtubule stabilization and disrupting cancer cell proliferation .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of (Z)-cyclohexyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate involves its interaction with specific molecular targets. The compound is known to inhibit enzymes critical for bacterial and fungal cell wall synthesis, leading to cell death. In cancer cells, it induces apoptosis by activating caspase pathways and disrupting mitochondrial function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Thioxo vs.
- Ester Groups : The cyclohexyl ester in the target compound increases lipophilicity compared to the 4-isobutylphenyl ester in 9c or the phenyl-oxadiazole in compound 3 , impacting membrane permeability.
- Z-Benzylidene Configuration : Shared with compound 5 , this configuration may enforce planar geometry, favoring interactions with hydrophobic enzyme pockets.
Key Observations :
- The target compound’s synthesis likely involves cyclization of a thiosemicarbazide precursor, similar to compound 5 , but distinct from the oxadiazole-forming reactions in compound 3 .
- Compound 9c employs esterification with aminomethylcyclohexyl groups, highlighting divergent strategies for introducing nitrogen functionalities.
Physicochemical and Spectroscopic Properties
Table 3: Analytical Data Comparison
Biological Activity
(Z)-cyclohexyl 3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of dermatology and oncology. This compound is part of a broader class of thioxothiazolidin derivatives known for their diverse pharmacological properties, including anti-melanogenic, antioxidant, and anticancer activities.
Synthesis and Structure
The synthesis of this compound typically involves a two-step reaction process. The stereochemistry of the compound is confirmed through proton-coupled NMR spectroscopy, which provides insights into its structural configuration and potential interactions with biological targets .
Anti-Melanogenic Activity
Recent studies have demonstrated that derivatives of thioxothiazolidin, including this compound, exhibit significant inhibition of mushroom tyrosinase, an enzyme critical in melanin production. The compound has shown an IC50 value of approximately 1.03 µM, indicating a stronger inhibitory effect than the commonly used kojic acid (IC50 = 25.26 µM) .
Mechanism of Action:
- Tyrosinase Inhibition: The compound acts as a competitive inhibitor of tyrosinase, reducing melanin synthesis in B16F10 melanoma cells.
- Antioxidant Properties: It also demonstrates strong antioxidant activity by reducing reactive oxygen species (ROS) levels and enhancing radical scavenging capabilities .
Anticancer Activity
The anticancer potential of thioxothiazolidin derivatives has been explored in various cell lines. For example, certain analogs have been reported to induce S-phase arrest in leukemic cells and exhibit selective cytotoxicity against cancer cells while sparing normal cells .
Case Study:
In a study evaluating the activity of these compounds against A549 lung cancer cells, one derivative exhibited an IC50 value of 7 µM, comparable to gefitinib (IC50 = 5.89 µM). This suggests that the structural modifications in these derivatives can enhance their anticancer efficacy .
Table: Summary of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Target |
|---|---|---|---|
| This compound | Tyrosinase Inhibition | 1.03 | Mushroom Tyrosinase |
| Kojic Acid | Tyrosinase Inhibition | 25.26 | Mushroom Tyrosinase |
| Thioxothiazolidin Derivative | Anticancer Activity | 7 | A549 Cancer Cells |
| Gefitinib | Anticancer Activity | 5.89 | A549 Cancer Cells |
Q & A
Advanced Research Question
- In Vitro Assays :
- Mechanistic Studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) and ROS generation assays .
How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Advanced Research Question
- Variation of Substituents : Modify the benzylidene moiety (e.g., electron-withdrawing groups like -NO₂ or -F) to assess impact on antibacterial potency .
- Ester Group Optimization : Replace cyclohexyl with bulkier esters (e.g., adamantyl) to enhance membrane permeability .
- Docking Studies : Use AutoDock Vina to predict binding affinity to targets like DHFR (dihydrofolate reductase) or β-tubulin .
How should researchers address variability in biological assay data?
Q. Data Contradiction Analysis
- Experimental Design : Use randomized block designs with split-plot arrangements to account for biological variability (e.g., cell passage number, bacterial inoculum size) .
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish between treatment effects and random noise. Replicate assays in triplicate across independent experiments .
What methodologies are effective for optimizing reaction conditions during synthesis?
Advanced Research Question
- Solvent Screening : Test polar aprotic (e.g., DMF) vs. protic solvents (e.g., ethanol) to balance solubility and reaction rate .
- Catalyst Optimization : Compare K₂CO₃, Cs₂CO₃, or DBU for base-catalyzed steps, monitoring yield via TLC .
- Temperature Control : Microwave-assisted synthesis at 80–100°C reduces reaction time from hours to minutes .
What enzymatic targets are hypothesized for this compound’s mechanism of action?
Advanced Research Question
- Thioredoxin Reductase Inhibition : Thioxothiazolidinone derivatives disrupt redox homeostasis via covalent binding to selenocysteine residues .
- Kinase Inhibition : Molecular docking suggests potential interaction with EGFR or MAPK pathways, validated by Western blotting for phosphorylated proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
